alpha-Difluoromethyl-dopa

Enzyme mechanism Irreversible inhibition AADC enzymology

alpha-Difluoromethyl-dopa (DFMD; CAS 69955-03-9; synonym RMI 71801, MDL 71,801) is a synthetic, fluorinated amino acid belonging to the class of enzyme-activated irreversible inhibitors (suicide substrates) of aromatic L-amino acid decarboxylase (AADC; EC 4.1.1.28), the enzyme responsible for converting L-DOPA to dopamine and 5-hydroxytryptophan to serotonin. Unlike clinically dominant reversible peripheral AADC inhibitors such as carbidopa and benserazide, DFMD requires enzymatic activation by AADC itself to generate a reactive species that covalently modifies the enzyme, producing long-lasting, stoichiometric inhibition that cannot be reversed by dialysis.

Molecular Formula C10H11F2NO4
Molecular Weight 247.19 g/mol
CAS No. 69955-03-9
Cat. No. B1196890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Difluoromethyl-dopa
CAS69955-03-9
Synonymsalpha-difluoromethyl-3,4-dihydroxyphenylalanine
alpha-difluoromethyl-DOPA
alpha-difluoromethyl-DOPA, (DL)-isomer
DFM-DOPA
MDL 71,801
MDL-71801
Molecular FormulaC10H11F2NO4
Molecular Weight247.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(F)F)(C(=O)O)N)O)O
InChIInChI=1S/C10H11F2NO4/c11-8(12)10(13,9(16)17)4-5-1-2-6(14)7(15)3-5/h1-3,8,14-15H,4,13H2,(H,16,17)/t10-/m1/s1
InChIKeyXZVHHLNLLVICFA-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-Difluoromethyl-dopa (DFMD, CAS 69955-03-9): An Irreversible Enzyme-Activated AADC Inhibitor for Research and Reference Standard Procurement


alpha-Difluoromethyl-dopa (DFMD; CAS 69955-03-9; synonym RMI 71801, MDL 71,801) is a synthetic, fluorinated amino acid belonging to the class of enzyme-activated irreversible inhibitors (suicide substrates) of aromatic L-amino acid decarboxylase (AADC; EC 4.1.1.28), the enzyme responsible for converting L-DOPA to dopamine and 5-hydroxytryptophan to serotonin [1]. Unlike clinically dominant reversible peripheral AADC inhibitors such as carbidopa and benserazide, DFMD requires enzymatic activation by AADC itself to generate a reactive species that covalently modifies the enzyme, producing long-lasting, stoichiometric inhibition that cannot be reversed by dialysis [2]. Originally developed by the Merrell-Dow Research Institute (Strasbourg) in the late 1970s, DFMD remains a critical reference tool compound for investigating AADC enzymology, peripheral versus central decarboxylase pharmacology, and the design of mechanism-based enzyme inactivators.

Why alpha-Difluoromethyl-dopa Cannot Be Replaced by Carbidopa, Benserazide, or Other AADC Inhibitors in Mechanistic and Selectivity-Driven Studies


Generic substitution of DFMD with reversible peripheral AADC inhibitors such as carbidopa or benserazide, or with structurally related irreversible analogs such as α-monofluoromethyldopa (MFMD), introduces critical confounding variables that invalidate direct experimental comparison. DFMD's mechanism of irreversible, covalent, enzyme-catalyzed inactivation—requiring AADC-mediated processing to generate the reactive difluoromethyl species—is fundamentally distinct from the simple competitive binding of carbidopa (IC₅₀ 29 ± 2 μM) . This mechanistic divergence produces a unique pharmacological signature: DFMD achieves >90% peripheral AADC inhibition with negligible brain penetration at doses up to 500 mg/kg i.p., whereas MFMD, differing by only a single fluorine atom, substantially depletes whole-brain catecholamine concentrations [1][2]. Furthermore, DFMD is a demonstrated substrate of catechol O-methyltransferase (COMT) both in vitro and in vivo, adding a metabolic clearance dimension absent in the clinical comparators carbidopa and benserazide [3]. These three axes—irreversibility of inhibition, peripheral tissue selectivity versus central penetration, and COMT-dependent metabolism—cannot be replicated by any single alternative AADC inhibitor, making DFMD an irreplaceable standard for studies requiring peripheral-selective, covalent, enzyme-activated decarboxylase blockade.

Quantitative Differentiation Evidence: How alpha-Difluoromethyl-dopa (DFMD) Compares Against Closest Analogs in Defined Experimental Systems


Irreversible, Dialysis-Resistant Covalent AADC Inhibition Versus Reversible Carbidopa Binding

DFMD produces inhibition of AADC that cannot be restored by exhaustive dialysis, confirming covalent, irreversible enzyme modification. In contrast, carbidopa acts as a classical reversible inhibitor [1]. Near to 1 mole of [³H]-ring-labeled DFMD binds to 1 mole of purified hog kidney AADC during the inhibition process, demonstrating stoichiometric covalent labeling [1]. The inhibition is prevented by co-incubation with excess natural substrate L-DOPA, confirming active-site-directed enzyme-activated mechanism [1].

Enzyme mechanism Irreversible inhibition AADC enzymology Suicide substrate

Peripheral-Selective AADC Inhibition: DFMD Spares Brain AADC While MFMD Depletes Central Catecholamines

DFMD exhibits pronounced peripheral selectivity: at 100 mg/kg i.p. or orally in mice and rats, DFMD inhibits heart and kidney AADC by 90% while producing no detectable effect on brain AADC activity [1]. Even at 500 mg/kg i.p., only 'very slight' inhibition of mouse brain enzyme activity is observed [2]. This contrasts sharply with its closest structural analog, α-monofluoromethyldopa (MFMD, RMI 71963), which produces a 'marked decrease in whole-brain concentrations of norepinephrine, dopamine and serotonin' in mice due to significant central AADC inhibition [3]. MFMD additionally reduces brain 5-hydroxytryptamine concentration without altering tryptophan levels [4].

Peripheral selectivity Blood-brain barrier Parkinson's disease model Catecholamine depletion

Time-Dependent, Enzyme-Catalyzed Inactivation Kinetics Differentiate DFMD from Mixed-Action Irreversible Inhibitors α-Acetylenic DOPA and α-Vinyl DOPA

DFMD functions as a pure enzyme-activated (kcat) irreversible inhibitor: it requires AADC-catalyzed processing to generate the reactive species, and no transformation product of DFMD accumulates during incubation with the enzyme [1]. In contrast, α-acetylenic DOPA (RMI 71.858) exhibits a mixed mechanism combining competitive inhibition (Ki = 0.3 μM) with a slower irreversible component (enzyme loses 50% activity in 20 min at 100 μM), and α-vinyl DOPA (RMI 71.816) is a substantially weaker inhibitor (Ki = 39 μM) [2]. DFMD at 2–20 μM produces time-dependent, progressive AADC inactivation without a competitive binding component, consistent with exclusive mechanism-based processing [1].

Enzyme kinetics Mechanism-based inactivation Kcat inhibitors Structure-activity relationship

In Vivo Brain L-DOPA Bioavailability Enhancement: 3- to 8-Fold Increase with DFMD Co-Administration

DFMD co-administration with L-[³H]-DOPA in mice produces a 3- to 8-fold increase in brain concentrations of L-[³H]DOPA and ³H-catecholamines, concomitant with decreased peripheral decarboxylation [1]. In rats, DFMD at 100 mg/kg with L-DOPA co-administration significantly increases brain concentrations of DOPA, dopamine (DA), and norepinephrine (NE) while peripheral decarboxylation of L-DOPA is decreased [2]. However, in a direct pharmacokinetic comparison against carbidopa in rats, DFMD produced smaller increases of both L-DOPA half-life (t½) and bioavailability at higher doses than did carbidopa, MFMD, or MDL 72.163 [3], suggesting that peripheral COMT-mediated metabolism of DFMD (see Evidence Item 5) may partially offset the benefit of irreversible AADC blockade.

L-DOPA pharmacokinetics Brain bioavailability Peripheral decarboxylase blockade Parkinson's disease

DFMD Is a Demonstrated Substrate of Catechol O-Methyltransferase (COMT): A Metabolic Liability Absent in Carbidopa

DFMD is a substrate of catechol O-methyltransferase (COMT) both in vitro and in vivo, a property confirmed in the definitive biochemical characterization by Ribéreau-Gayon et al. (1980) [1]. The catechol moiety (3,4-dihydroxyphenyl) of DFMD is susceptible to O-methylation, generating a 3-O-methyl-DFMD metabolite that is inactive against AADC. This metabolic pathway is absent for carbidopa—which contains a hydrazine moiety rather than a catechol and is primarily cleared renally—and for benserazide [2]. COMT-mediated metabolism of DFMD may partially account for its observed smaller increases in L-DOPA half-life and bioavailability at higher doses compared with carbidopa in pharmacokinetic head-to-head studies [3].

Drug metabolism COMT substrate O-methylation Pharmacokinetics

Optimal Research and Procurement Application Scenarios for alpha-Difluoromethyl-dopa Based on Verified Differentiation Evidence


Mechanistic Studies of Enzyme-Activated (kcat) Irreversible Inhibitor Design Using DFMD as the Prototypical AADC Suicide Substrate

DFMD remains the best-characterized pure kcat inhibitor of AADC, making it the definitive reference standard for structure-based design and mechanistic enzymology of suicide substrates targeting pyridoxal 5′-phosphate (PLP)-dependent decarboxylases. The ~1:1 stoichiometric covalent binding, dialysis-resistant inhibition, and requirement for enzyme-catalyzed activation [1] provide a clean experimental system for studying the kinetics of mechanism-based inactivation without the confounding competitive binding component observed with α-acetylenic DOPA (Ki = 0.3 μM) [2]. Researchers developing next-generation irreversible AADC inhibitors should use DFMD as the benchmark comparator for kcat/Kinact parameter determination.

Peripheral-Only AADC Blockade in L-DOPA Potentiation Models Requiring Intact Central Decarboxylase Activity

For experimental Parkinson's disease models or L-DOPA pharmacokinetic studies requiring selective peripheral AADC inhibition without altering brain monoamine synthesis, DFMD is the tool of choice. At 100 mg/kg, DFMD inhibits peripheral AADC by >90% with no detectable brain effect [1], in contrast to its closest analog MFMD which depletes brain catecholamines [2]. This peripheral selectivity profile cannot be reliably achieved with carbidopa or benserazide in rodent models due to species-dependent blood-brain barrier penetration differences, making DFMD essential for studies where central AADC activity must remain intact for mechanistic interpretation.

Investigating COMT-AADC Pharmacokinetic Interactions Using DFMD as a Dual-Pathway Probe Substrate

DFMD's unique property as a substrate for both AADC (which activates it to the reactive inhibitor) and COMT (which inactivates it via O-methylation) [1] makes it an irreplaceable probe for studying the interplay between these two major catecholamine-metabolizing pathways. In experimental designs where a COMT inhibitor (e.g., entacapone) is co-administered, DFMD's AADC inhibitory potency and duration of action are expected to increase due to reduced metabolic clearance—a phenomenon not observable with carbidopa or benserazide, which lack the catechol moiety required for COMT recognition. This scenario is directly relevant to understanding triple-therapy (L-DOPA + AADC inhibitor + COMT inhibitor) pharmacokinetics.

Reference Standard Procurement for AADC Enzyme Assay Validation and Inhibitor Screening Panels

As the prototypical irreversible, enzyme-activated AADC inhibitor with well-characterized in vitro parameters (time-dependent inhibition at 2–20 μM; dialysis-resistant activity loss; 1:1 binding stoichiometry) [1] and in vivo efficacy benchmarks (3- to 8-fold brain L-DOPA enhancement in mice) [2], DFMD serves as an essential positive control and assay validation standard in AADC inhibitor screening programs. Its use as a reference compound enables inter-laboratory normalization of AADC inhibition data and facilitates direct comparison of novel inhibitor candidates against a historically consistent and mechanistically defined benchmark. Procurement of high-purity DFMD (CAS 69955-03-9) is therefore essential for any laboratory establishing AADC-targeted drug discovery workflows.

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